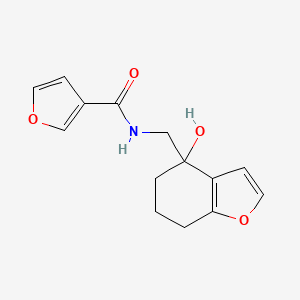

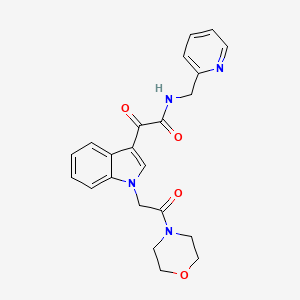

![molecular formula C16H11N3O2 B2973108 N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide CAS No. 2034586-35-9](/img/structure/B2973108.png)

N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of this compound has been widely studied. For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various types of nitrogenous groups at position 7 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These groups improve both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its structure. It has tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which EDGs at position 7 on the fused ring improve both the absorption and emission behaviors .Aplicaciones Científicas De Investigación

Functionalization and Synthesis Techniques

Research has explored the functionalization reactions of related compounds, indicating a broader interest in synthesizing derivatives with potentially enhanced properties. For instance, experimental and theoretical studies on functionalization reactions of similar molecular structures have been carried out to understand the mechanisms underlying their interactions and product formation (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Such insights are crucial for designing compounds with specific functions or biological activities.

Applications in Medicinal Chemistry

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as novel anti-Mycobacterium tuberculosis agents showcases the potential biomedical applications of compounds within this class (Jian-Feng Tang et al., 2015). These compounds exhibit promising in vitro potency against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, highlighting their potential as lead compounds for antitubercular drug discovery.

Material Science and Photophysical Properties

Compounds derived from pyrazolo[1,5-a]pyridin-5-yl structures have attracted interest in materials science due to their photophysical properties (M. Moustafa et al., 2022). The development of efficient methods for synthesizing polyfunctional N-heterocycles, such as pyrazolo[1,5-a]pyrimidine derivatives, underscores the importance of these compounds in creating materials with novel properties.

Biological Activities and Potentials

The design and synthesis of related compounds for biological applications, such as antitubercular agents, demonstrate the potential therapeutic uses of N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide derivatives. These studies involve evaluating the compounds' in vitro potency, indicating their promise in medicinal chemistry (Jian-Feng Tang et al., 2015).

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family of compounds to which the requested compound belongs, have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They have attracted a great deal of attention in medicinal chemistry due to their significant properties .

Mode of Action

Similar compounds have been shown to have enzymatic inhibitory activity , which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have shown to affect various pathways related to cancer cell proliferation and survival .

Result of Action

Similar compounds have shown good inhibitory effect with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM .

Action Environment

The stability of similar compounds under exposure to extreme pH has been studied . .

Direcciones Futuras

The future directions of research on this compound could involve further exploration of its anticancer potential and enzymatic inhibitory activity . Additionally, its significant photophysical properties have attracted a great deal of attention in material science recently, suggesting potential applications in this field .

Propiedades

IUPAC Name |

N-pyrazolo[1,5-a]pyridin-5-yl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-10H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUNFIGUEQKKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

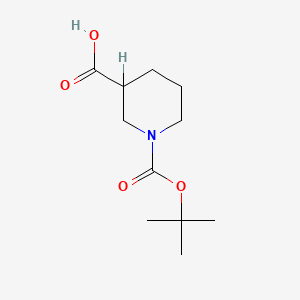

![9-benzyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2973025.png)

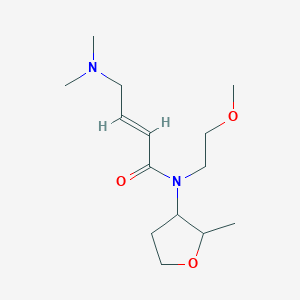

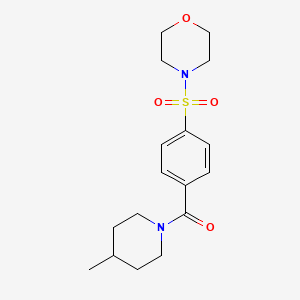

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2973038.png)

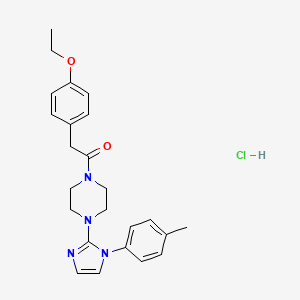

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2973041.png)

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)

![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)

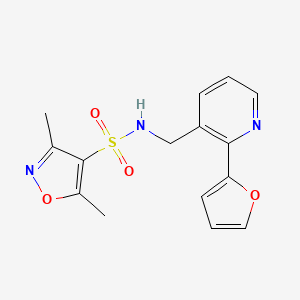

![N-[Cyano-(2-fluorophenyl)methyl]-1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2973048.png)